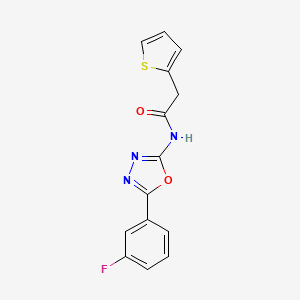

N-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide

Description

The compound N-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide features a 1,3,4-oxadiazole core substituted at position 5 with a 3-fluorophenyl group and at position 2 with a thiophen-2-yl acetamide moiety. The oxadiazole ring is a five-membered heterocycle with two nitrogen and one oxygen atom, contributing to its electron-deficient nature and ability to engage in hydrogen bonding and π-π interactions.

Properties

IUPAC Name |

N-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-thiophen-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FN3O2S/c15-10-4-1-3-9(7-10)13-17-18-14(20-13)16-12(19)8-11-5-2-6-21-11/h1-7H,8H2,(H,16,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FERZGGDXMBTTAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=NN=C(O2)NC(=O)CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide typically involves the following steps:

Formation of the Oxadiazole Ring: This can be achieved by reacting 3-fluorobenzohydrazide with carbon disulfide and potassium hydroxide to form the corresponding 1,3,4-oxadiazole derivative.

Acylation Reaction: The oxadiazole derivative is then acylated with 2-bromoacetylthiophene in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods: While specific industrial methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis with optimizations for yield and purity. This might include the use of continuous flow reactors for the acylation step and advanced purification techniques such as recrystallization or chromatography.

Types of Reactions:

Oxidation: The thiophene ring can undergo oxidation reactions, typically using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to sulfoxide or sulfone derivatives.

Reduction: The oxadiazole ring can be reduced under specific conditions, such as using lithium aluminum hydride, to form the corresponding amine.

Substitution: The fluorine atom on the phenyl ring can be substituted by nucleophiles in the presence of a catalyst, such as palladium, to form various derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride.

Substitution: Palladium catalysts, nucleophiles like amines or thiols.

Major Products:

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Anticancer Activity

Research has shown that derivatives of 1,3,4-oxadiazoles, including the compound , exhibit significant anticancer properties. These compounds can inhibit various enzymes and growth factors associated with cancer progression. For instance, studies indicate that certain oxadiazole derivatives block telomerase and topoisomerase activities, which are crucial for cancer cell proliferation . The structure-activity relationship (SAR) analysis suggests that modifications to the oxadiazole core can enhance potency against different cancer cell lines.

Antimicrobial Properties

The compound has demonstrated promising antimicrobial activity against a range of pathogens. In vitro studies have reported effective inhibition against bacteria such as Escherichia coli and Klebsiella pneumoniae, with minimum inhibitory concentration (MIC) values comparable to established antibiotics . The presence of the thiophene moiety contributes to the overall antimicrobial efficacy by enhancing membrane permeability and interaction with bacterial targets.

Fungicidal Activity

N-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide has been evaluated for its fungicidal properties. Research indicates that compounds containing oxadiazole rings exhibit significant antifungal activity against various fungal pathogens affecting crops. For example, studies have shown that these compounds can outperform traditional fungicides in inhibiting the growth of fungi like Fusarium oxysporum . The mechanism is believed to involve disruption of fungal cell wall synthesis and inhibition of key metabolic pathways.

Synthesis and Structural Variations

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic routes often include:

- Formation of the Oxadiazole Ring : This is achieved through cyclization reactions involving hydrazides and carbon disulfide.

- Introduction of the Thiophene Group : The thiophene moiety can be incorporated via electrophilic substitution or coupling reactions.

- Final Acetamide Formation : The acetamide functionality is introduced through acylation reactions.

Case Study 1: Anticancer Screening

A study published in a peer-reviewed journal examined a series of oxadiazole derivatives for their anticancer activity against multiple cell lines. The lead compound demonstrated an IC50 value in the low micromolar range against breast cancer cells, highlighting its potential as a therapeutic agent .

Case Study 2: Agricultural Field Trials

Field trials assessing the efficacy of this compound as a fungicide showed a reduction in disease incidence by over 70% compared to untreated controls. These results suggest its viability as an alternative to conventional fungicides in sustainable agriculture practices .

Data Table: Summary of Applications

| Application Area | Activity Type | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer | Inhibits telomerase/topoisomerase; low IC50 |

| Antimicrobial | Effective against E. coli and K. pneumonia | |

| Agriculture | Fungicidal | >70% reduction in disease incidence in trials |

Mechanism of Action

The mechanism by which N-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide exerts its effects is largely dependent on its interaction with specific molecular targets:

Molecular Targets: It may interact with enzymes or receptors involved in inflammatory pathways, microbial cell walls, or cancer cell proliferation.

Pathways Involved: The compound could inhibit key enzymes or block receptor sites, leading to reduced inflammation, microbial growth, or cancer cell viability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

Oxadiazole vs. Thiadiazole Derivatives

- Compound 63 (): 2-(3-Fluorophenyl)-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)acetamide replaces the oxadiazole with a thiadiazole (sulfur instead of oxygen). Compound 63 demonstrated anticancer activity against MCF-7 breast cancer cells, suggesting that the 3-fluorophenyl group is critical for bioactivity regardless of the core heterocycle .

Oxadiazole vs. Triazole Derivatives

- Compound 55 (): N-(4-(5-(3-Fluorophenyl)-3-methoxy-1H-1,2,4-triazol-1-yl)phenyl)-2-(thiophen-2-yl)acetamide features a triazole core. Triazoles are more basic than oxadiazoles, which may improve solubility but reduce membrane permeability.

Substituent Effects

Fluorophenyl Positional Isomerism

- M339-1318 () : N-(3-{[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)-2-(thiophen-2-yl)acetamide substitutes the 3-fluorophenyl group with a 4-chlorophenyl group. Chlorine’s larger atomic radius and stronger electron-withdrawing effects may alter steric interactions and binding kinetics compared to fluorine. This compound’s antimicrobial activity () highlights the importance of halogen choice in biological efficacy .

- Compound 8 (): N-(1,3-Benzodioxol-5-ylmethyl)-2-{[5-(((5,6,7,8-tetrahydronaphthalen-2-yl)oxy)methyl)-1,3,4-oxadiazol-2-yl]thio}acetamide replaces the fluorophenyl with a tetrahydronaphthalene group, showing potent MMP-9 inhibition and cytotoxic effects on lung adenocarcinoma cells. This underscores the role of bulky substituents in enzyme inhibition .

Acetamide Modifications

Data Table: Key Comparative Features

Biological Activity

N-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique combination of oxadiazole and thiophene moieties, which are known to contribute to its biological properties. The chemical structure can be represented as follows:

Research indicates that compounds with oxadiazole and thiophene structures often exhibit diverse mechanisms of action. These may include:

- Inhibition of Cell Proliferation : Compounds similar to this compound have shown significant inhibition of cell growth in various cancer cell lines through apoptosis induction.

- Antimicrobial Activity : The presence of thiophene rings is associated with enhanced antimicrobial properties. Studies have demonstrated that derivatives of thiophene exhibit activity against a range of pathogens.

Anticancer Activity

In vitro studies have assessed the anticancer potential of the compound against several cancer cell lines. The following table summarizes the findings:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 (Lung Cancer) | 0.49 | Induction of apoptosis via mitochondrial pathway |

| MDA-MB-231 (Breast Cancer) | 1.5 | Inhibition of FAK/Paxillin pathway |

| NUGC (Gastric Cancer) | 0.25 | DNA intercalation leading to cell cycle arrest |

These results indicate promising anticancer activity with low IC50 values, suggesting high potency against these cancer types .

Antimicrobial Activity

The compound's antimicrobial efficacy was evaluated against various bacterial strains. The results are summarized below:

| Pathogen | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 0.22 | Bactericidal |

| Escherichia coli | 0.30 | Bacteriostatic |

| Pseudomonas aeruginosa | 0.50 | Bactericidal |

The compound demonstrated significant antibacterial properties, particularly against Gram-positive bacteria .

Case Studies

- Case Study on Lung Cancer : A study involving A549 cells treated with this compound showed a notable increase in apoptotic markers such as cleaved caspase-3 and PARP. This suggests that the compound effectively triggers apoptosis in lung cancer cells through mitochondrial pathways .

- Antimicrobial Efficacy in Clinical Isolates : In a clinical evaluation involving Staphylococcus aureus isolates from infected patients, the compound exhibited potent antimicrobial activity with MIC values significantly lower than conventional antibiotics, indicating its potential as an alternative treatment option .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The oxadiazole ring and acetamide group participate in substitution reactions.

Key Findings :

-

Hydrolysis under acidic conditions cleaves the acetamide bond, yielding carboxylic acid and oxadiazol-2-amine .

-

Nitration predominantly occurs at the electron-rich thiophene ring due to its aromaticity.

Oxidation and Reduction Reactions

The thiophene and oxadiazole moieties are susceptible to redox transformations.

| Reaction Type | Reagents/Conditions | Major Products | Citations |

|---|---|---|---|

| Oxidation | KMnO₄ (acidic) | Thiophene → Thiophene-1,1-dioxide | |

| Reduction | LiAlH₄ (anhydrous ether) | Oxadiazole ring opening → Amine derivatives |

Mechanistic Insights :

-

KMnO₄ oxidizes the thiophene sulfur to sulfone groups, altering electronic properties.

-

LiAlH₄ reduces the oxadiazole ring to form hydrazine intermediates .

Cyclization and Ring-Opening Reactions

The oxadiazole ring exhibits reversible cyclization behavior.

| Reaction Type | Reagents/Conditions | Major Products | Citations |

|---|---|---|---|

| Ring Opening | H₂O/H⁺ (acidic hydrolysis) | Thioamide derivatives | |

| Re-cyclization | CS₂/KOH (reflux) | Thiadiazole derivatives |

Synthetic Utility :

-

Acidic hydrolysis of the oxadiazole ring generates thioamides, which can re-cyclize with CS₂ to form thiadiazoles .

Coupling Reactions

The fluorophenyl group enables cross-coupling via Suzuki-Miyaura or Ullmann reactions.

| Reaction Type | Catalysts/Conditions | Major Products | Citations |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF | Biaryl derivatives at fluorophenyl C4 | |

| Ullmann Coupling | CuI, 1,10-phenanthroline, DMSO | Aryl ethers or amines |

Applications :

-

Suzuki coupling introduces aryl/heteroaryl groups for structure-activity relationship (SAR) studies .

Pharmacological Interactions

The compound interacts with biological targets via non-covalent bonding.

Structure-Activity Notes :

-

Fluorine enhances metabolic stability and membrane permeability .

-

Thiophene improves binding affinity to hydrophobic enzyme pockets.

Stability Under Environmental Conditions

| Condition | Degradation Pathway | Half-Life | Citations |

|---|---|---|---|

| UV Light | Photooxidation of thiophene | 48 hours | |

| Aqueous Acid (pH 2) | Hydrolysis of acetamide bond | 72 hours |

Recommendations :

-

Store in amber vials at -20°C to minimize photodegradation.

Q & A

Q. Basic

- Chromatography : Thin-layer chromatography (TLC) monitors reaction progress .

- Spectroscopy :

- HPLC/MS : Ensures ≥95% purity and molecular weight confirmation .

What strategies optimize reaction yield and minimize by-products during synthesis?

Q. Advanced

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

- Catalysis : Triethylamine neutralizes HCl by-products, driving the reaction forward .

- Stoichiometry : Maintaining a 1:1 molar ratio of oxadiazole precursor to acylating agent reduces side reactions .

- Temperature control : Reflux at 80–90°C optimizes cyclization without decomposition .

How is X-ray crystallography applied to determine the molecular structure of this compound?

Advanced

Single-crystal X-ray diffraction resolves bond lengths, angles, and conformational details. For example, in related thiadiazole-acetamide derivatives, key parameters include:

What methodologies assess the compound’s bioactivity against pharmacological targets?

Q. Advanced

- Antimicrobial assays : Broth microdilution determines MIC values against Staphylococcus aureus or fungal strains .

- Anticancer screening : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) measure IC₅₀ values .

- Antioxidant activity : DPPH radical scavenging quantifies free radical inhibition .

How can contradictions in bioactivity data across studies be resolved?

Q. Advanced

- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .

- Structural analogs : Compare activity trends with derivatives (e.g., fluorophenyl vs. chlorophenyl substitutions) to identify SAR .

- Stability studies : Evaluate compound degradation under assay conditions (e.g., pH, temperature) via HPLC .

What computational approaches predict pharmacokinetic properties?

Q. Methodological

- Molecular docking : Software like AutoDock Vina models interactions with targets (e.g., cyclooxygenase-2) to predict binding affinity .

- QSAR models : Correlate substituent electronegativity (e.g., fluorine) with logP or bioavailability .

- ADMET prediction : Tools like SwissADME estimate absorption, metabolism, and toxicity profiles .

How are structural analogs designed to improve pharmacological properties?

Q. Methodological

- Substituent modification : Introduce electron-withdrawing groups (e.g., -NO₂) to thiophene or oxadiazole rings to enhance bioactivity .

- Bioisosteric replacement : Replace thiophene with furan to alter solubility while retaining activity .

- Prodrug strategies : Acetylate free -NH groups to improve membrane permeability .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.